N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a methyl group attached to the pyrazole ring, along with a hydrochloride salt form. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine typically involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is isolated and purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: NBS in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antifungal and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, disrupting the mitochondrial tricarboxylic acid cycle and the respiration chain. This inhibition leads to the accumulation of succinate and a decrease in cellular ATP production, ultimately affecting cell viability .
Comparison with Similar Compounds
- 3-cyclopropyl-1-methylpyrazol-5-amine
- N-benzylpyrazole derivatives
- Pyrazole-4-carboxamides
Comparison: N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other pyrazole derivatives, it exhibits higher potency as a succinate dehydrogenase inhibitor and has shown promising antifungal activity .
Properties
Molecular Formula |
C14H18ClN3 |
---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H17N3.ClH/c1-17-14(9-13(16-17)12-7-8-12)15-10-11-5-3-2-4-6-11;/h2-6,9,12,15H,7-8,10H2,1H3;1H |
InChI Key |
KSEUPMSOQYYWCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.